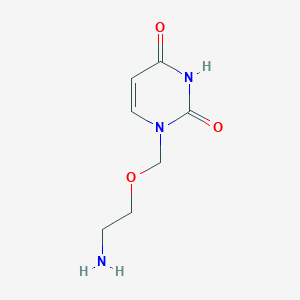
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine: is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorine atom attached to a propane-1,3-diamine backbone, with four benzyl groups attached to the nitrogen atoms. Its molecular formula is C31H33FN2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluoropropane-1,3-diamine with benzyl chloride under basic conditions to introduce the benzyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted imines or amides, while reduction could produce benzyl-substituted amines.
科学的研究の応用
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine exerts its effects involves interactions with specific molecular targets. The fluorine atom and benzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N1,N1,N3,N3-Tetrabenzylpropane-1,3-diamine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N1,N1,N3,N3-Tetraethylpropane-1,3-diamine: Contains ethyl groups instead of benzyl groups, leading to different steric and electronic effects.
Uniqueness
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine is unique due to the presence of the fluorine atom and the four benzyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
特性
分子式 |
C31H33FN2 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
N,N,N',N'-tetrabenzyl-2-fluoropropane-1,3-diamine |
InChI |
InChI=1S/C31H33FN2/c32-31(25-33(21-27-13-5-1-6-14-27)22-28-15-7-2-8-16-28)26-34(23-29-17-9-3-10-18-29)24-30-19-11-4-12-20-30/h1-20,31H,21-26H2 |
InChIキー |
WOUHMPXSIAQSGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(CC3=CC=CC=C3)CC4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


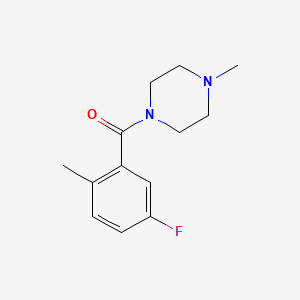
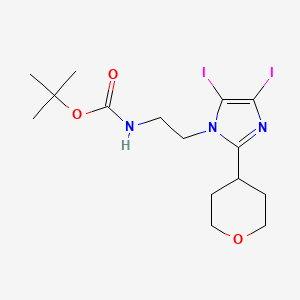
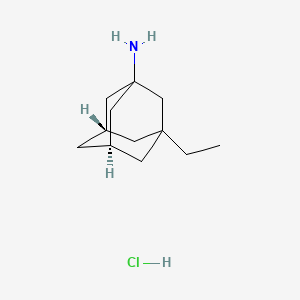
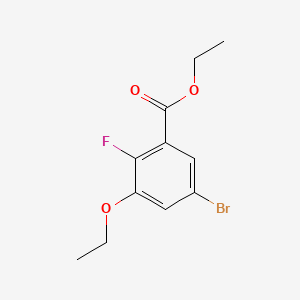
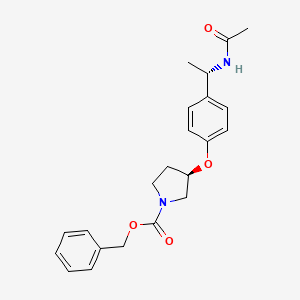
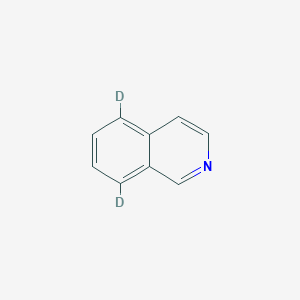
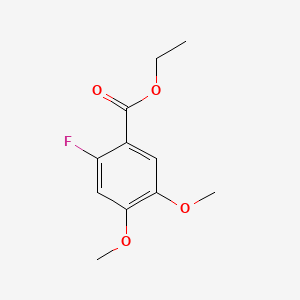
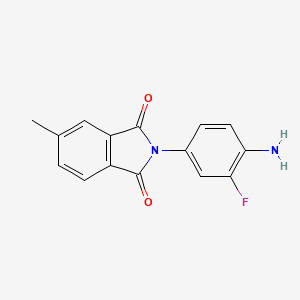
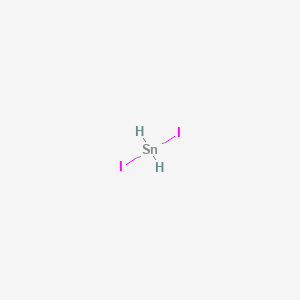
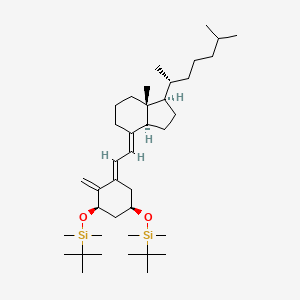
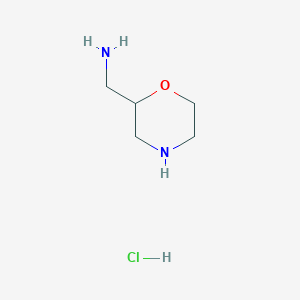

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
